In Vivo Hepatocellular Carcinoma Efficacy: M1 Demonstrates Superior Liver Enzyme Normalization Compared to 5-Fluorouracil in DEN-Induced Rat Model
In a diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC) model in albino Wistar rats, the target compound M1 administered orally at 100 mg/kg for 15 days produced greater normalization of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels than the standard chemotherapeutic agent 5-fluorouracil (5-FU) administered intraperitoneally at 10 mg/kg. The DEN toxic control group exhibited ALT of 143.50 ± 2.70 U/L and AST of 112.56 ± 5.88 U/L. Both treatments significantly reduced these levels, but M1 at 100 mg/kg achieved ALT of 58.04 ± 2.84 U/L (p < 0.001) versus 5-FU at 68.36 ± 5.32 U/L, and AST of 40.95 ± 1.35 U/L versus 5-FU at 61.58 ± 4.17 U/L [1]. Additionally, M1 at 100 mg/kg reduced malondialdehyde (MDA) levels to approximately 45.20 nM, comparable to 5-FU (46.24 nM), from the DEN-toxic level of 98.78 nM, and restored protein carbonyl (PC) to ~0.40 μM compared to 5-FU at ~0.35 μM and DEN control at 0.96 μM [1]. M1 was administered orally, whereas 5-FU required intraperitoneal injection, indicating a more favorable route of administration for the test compound.
| Evidence Dimension | Hepatoprotective efficacy measured by plasma ALT and AST normalization in DEN-induced HCC rats |
|---|---|
| Target Compound Data | M1 100 mg/kg p.o.: ALT = 58.04 ± 2.84 U/L; AST = 40.95 ± 1.35 U/L; MDA ≈ 45.20 nM; PC ≈ 0.40 μM |
| Comparator Or Baseline | 5-FU 10 mg/kg i.p.: ALT = 68.36 ± 5.32 U/L; AST = 61.58 ± 4.17 U/L; DEN toxic control: ALT = 143.50 ± 2.70 U/L; AST = 112.56 ± 5.88 U/L; MDA = 98.78 nM; PC = 0.96 μM |
| Quantified Difference | M1 (100 mg/kg) reduced ALT by 59.6% vs. 5-FU reduction of 52.4% from DEN control; AST reduction: M1 = 63.6% vs. 5-FU = 45.3%. MDA reduction: M1 ≈ 54.3% vs. 5-FU ≈ 53.2%. PC reduction: M1 ≈ 58.3% vs. 5-FU ≈ 63.5%. |
| Conditions | Male albino Wistar rats (80–120 g), DEN 8 mg/kg i.p. for 28 days, followed by 15-day treatment; n = 6 per group; one-way ANOVA with Bonferroni multiple comparison test (***p < 0.001) |
Why This Matters
M1 at 100 mg/kg (oral) equals or exceeds 5-FU (i.p.) on liver enzyme normalization, while offering oral dosing convenience—a critical differentiator for in vivo preclinical programs where oral bioavailability and reduced invasiveness directly impact experimental throughput and animal welfare compliance.
- [1] Kumar P, Raj V, Bhadauria AS, Singh AK, Rai A, Keshari AK, De A, Samanta A, Kumar U, Kumar D, Maity B, Nath S, Prakash A, Ansari KM, Saha S. 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates hepatocellular carcinoma in rats with NMR-based metabolic perturbations. Future Sci OA. 2017;3(3):FSO202. doi:10.4155/fsoa-2017-0008. PMCID: PMC5583658. View Source
